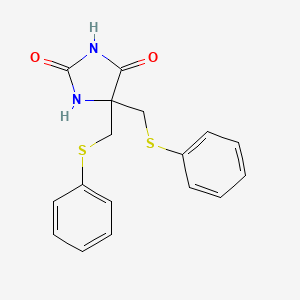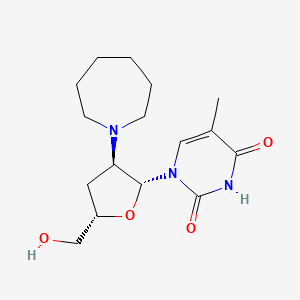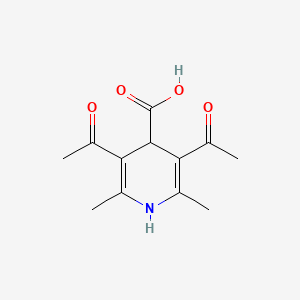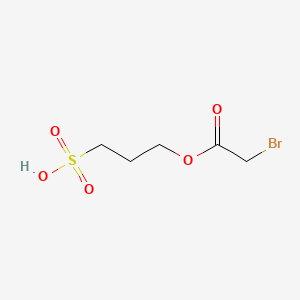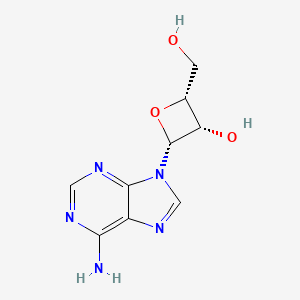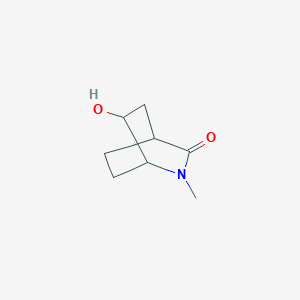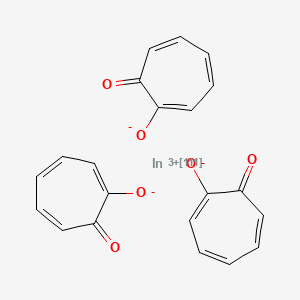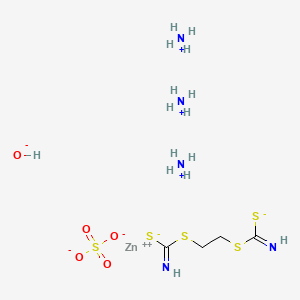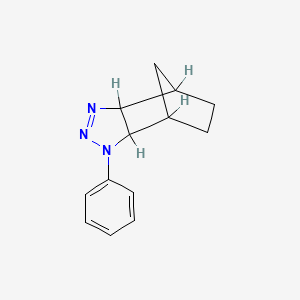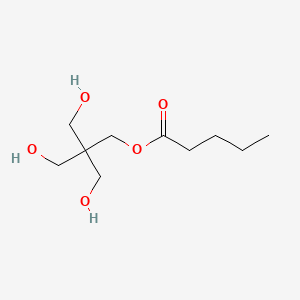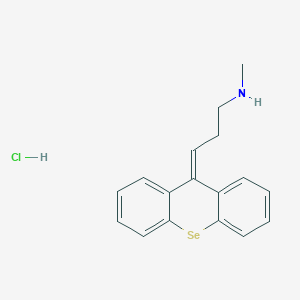
9-(3-Methylaminopropylidene)selenoxanthene hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(3-Methylaminopropylidene)selenoxanthene hydrochloride is a chemical compound with the molecular formula C17-H17-N-Se.Cl-H and a molecular weight of 350.77 This compound is known for its unique structure, which includes a selenoxanthene core with a methylaminopropylidene side chain
Preparation Methods
The synthesis of 9-(3-Methylaminopropylidene)selenoxanthene hydrochloride involves several steps. One common method includes the reaction of 9-(hydroxyalkyl)-selenoxanthenes with N-chlorosuccinimide . This reaction produces 10-Chloro-10, 9-(epoxyalkano)selenoxanthenes, which can then be further reacted to form the desired compound. Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity.
Chemical Reactions Analysis
9-(3-Methylaminopropylidene)selenoxanthene hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include N-chlorosuccinimide for chlorination and sodium acetylacetonide for forming selenoxantheniomethanide derivatives . Major products formed from these reactions include 9-(1-chloro-2-hydroxyethylidene)selenoxanthene and 9-(2-hydroxyethyl)selenoxanthene .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used to study the properties of selenoxanthene derivatives and their reactions . In biology and medicine, it may be investigated for its potential therapeutic effects due to its unique structure and reactivity . Additionally, it has industrial applications in the synthesis of other complex organic compounds .
Mechanism of Action
The mechanism of action of 9-(3-Methylaminopropylidene)selenoxanthene hydrochloride involves its interaction with various molecular targets and pathways. The compound’s selenoxanthene core allows it to participate in redox reactions, which can affect cellular processes . The methylaminopropylidene side chain may also interact with specific receptors or enzymes, modulating their activity .
Comparison with Similar Compounds
9-(3-Methylaminopropylidene)selenoxanthene hydrochloride can be compared to other selenoxanthene derivatives and related compounds. Similar compounds include 10-Chloro-10, 9-(epoxyalkano)selenoxanthenes and 1-Chloro-1-phenyl-3H-2, 1-benzoxaselenoles . These compounds share a selenoxanthene core but differ in their side chains and functional groups, leading to variations in their chemical properties and applications .
Properties
CAS No. |
24493-86-5 |
|---|---|
Molecular Formula |
C17H18ClNSe |
Molecular Weight |
350.8 g/mol |
IUPAC Name |
N-methyl-3-selenoxanthen-9-ylidenepropan-1-amine;hydrochloride |
InChI |
InChI=1S/C17H17NSe.ClH/c1-18-12-6-9-13-14-7-2-4-10-16(14)19-17-11-5-3-8-15(13)17;/h2-5,7-11,18H,6,12H2,1H3;1H |
InChI Key |
YKNZDWNLAQWQHL-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC=C1C2=CC=CC=C2[Se]C3=CC=CC=C31.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



